molecular formula C18H36O6Si6 B101986 1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane CAS No. 18304-82-0

1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane

Cat. No.: B101986
CAS No.: 18304-82-0
M. Wt: 517 g/mol
InChI Key: JDLPYWQTHJDXFQ-UHFFFAOYSA-N
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Description

1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane is a cyclic organosilicon compound with the molecular formula C18H36O6Si6. It is characterized by its six silicon atoms, each bonded to a methyl and a vinyl group, forming a hexagonal ring structure. This compound is notable for its unique chemical properties and its applications in various fields, including materials science and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane can be synthesized through the hydrolysis and condensation of organosilicon precursors. A common method involves the use of hexamethylcyclotrisiloxane and vinyltrichlorosilane under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the hydrolysis and subsequent condensation reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrolysis and condensation processes. These processes are carried out in specialized reactors designed to handle the volatile and reactive nature of the organosilicon intermediates. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5,7,9,11-hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane involves its ability to form stable silicon-oxygen bonds, which contribute to its chemical stability and reactivity. The vinyl groups provide sites for further chemical modifications, allowing the compound to participate in various polymerization and cross-linking reactions. These properties make it a versatile building block in the synthesis of complex organosilicon structures .

Comparison with Similar Compounds

Uniqueness: 1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane is unique due to its combination of methyl and vinyl groups, which provide a balance of stability and reactivity. This makes it particularly valuable in applications requiring both chemical resistance and the ability to undergo further functionalization .

Properties

IUPAC Name

2,4,6,8,10,12-hexakis(ethenyl)-2,4,6,8,10,12-hexamethyl-1,3,5,7,9,11-hexaoxa-2,4,6,8,10,12-hexasilacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O6Si6/c1-13-25(7)19-26(8,14-2)21-28(10,16-4)23-30(12,18-6)24-29(11,17-5)22-27(9,15-3)20-25/h13-18H,1-6H2,7-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLPYWQTHJDXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)(C)C=C)(C)C=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O6Si6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30939677
Record name 2,4,6,8,10,12-Hexaethenyl-2,4,6,8,10,12-hexamethylcyclohexasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18304-82-0
Record name 2,4,6,8,10,12-Hexaethenyl-2,4,6,8,10,12-hexamethylcyclohexasiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18304-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018304820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6,8,10,12-Hexaethenyl-2,4,6,8,10,12-hexamethylcyclohexasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5,7,9,11-hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane
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